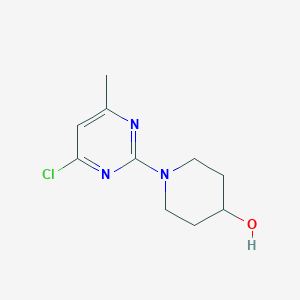

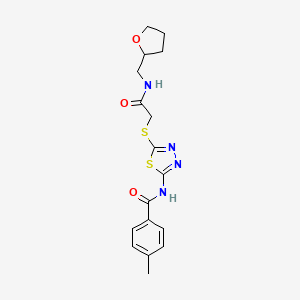

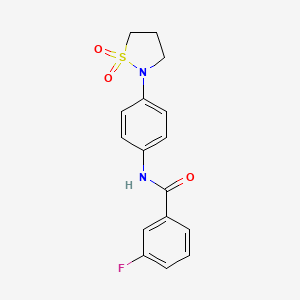

![molecular formula C9H8O5 B2799802 2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetaldehyde hydrate CAS No. 362609-92-5](/img/structure/B2799802.png)

2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetaldehyde hydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetaldehyde hydrate is a compound that has been studied for its potential applications in the scientific research field. It is an important intermediate in the synthesis of biologically active compounds, and its properties have been investigated in several laboratory experiments.

Scientific Research Applications

Hydration and Electrochemical Behavior

Hydration plays a crucial role in the electrochemical behavior of carbonyl compounds, including 2-(benzo[d][1,3]dioxol-5-yl)-2-oxoacetaldehyde hydrate. The polarographic reduction and oxidation of such compounds are governed by their hydration and acid-base equilibria. Studies have shown that both aliphatic and aromatic aldehydes, similar to the compound , undergo reduction in their free carbonyl form and oxidation as geminal diol anions, highlighting the importance of hydration in their electrochemical properties (Zuman, 1977).

Catalytic Applications in Glycerol Conversion

Research has also explored the catalytic conversion of glycerol, a renewable material, with benzaldehyde and similar compounds to produce cyclic acetals, including [1,3]dioxan-5-ols, under the influence of various solid acids as catalysts. This conversion process, which involves compounds structurally related to 2-(benzo[d][1,3]dioxol-5-yl)-2-oxoacetaldehyde hydrate, is significant for generating novel platform chemicals and precursors for 1,3-propanediol derivatives, indicating potential applications in sustainable chemistry and materials science (Deutsch, Martin, & Lieske, 2007).

Inhibition of Carboxypeptidase A

Another aspect of scientific research on similar compounds involves their role as inhibitors. DL-2-Benzyl-3-formylpropanoic acid, a compound with structural similarities, has been identified as a competitive inhibitor of carboxypeptidase A. This suggests that derivatives of 2-(benzo[d][1,3]dioxol-5-yl)-2-oxoacetaldehyde hydrate could potentially serve as biochemical tools or therapeutic agents by inhibiting specific enzyme activities (Galardy & Kortylewicz, 1984).

Antimicrobial Activity of Derivatives

Derivatives of benzo[d][1,3]dioxole, such as those synthesized from 1-(benzo[d][1,3]dioxol-5-yl)ethanone and substituted aromatic aldehydes, have shown notable in vitro antimicrobial activity. This indicates that compounds related to 2-(benzo[d][1,3]dioxol-5-yl)-2-oxoacetaldehyde hydrate could be potential candidates for developing new antimicrobial agents, emphasizing the relevance of chemical modifications on biological activity (Umesha & Basavaraju, 2014).

Catalysis and Synthesis

The compound and its derivatives have potential applications in catalysis and synthesis. For example, the encapsulation of molybdenum(VI) complexes with related ligands in zeolites has been demonstrated as an efficient, reusable catalyst for the oxidation of primary alcohols and hydrocarbons. This showcases the compound's utility in developing sustainable catalytic processes (Ghorbanloo & Alamooti, 2017).

properties

IUPAC Name |

2-(1,3-benzodioxol-5-yl)-2-oxoacetaldehyde;hydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O4.H2O/c10-4-7(11)6-1-2-8-9(3-6)13-5-12-8;/h1-4H,5H2;1H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZETZLJWJCYEROP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(=O)C=O.O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

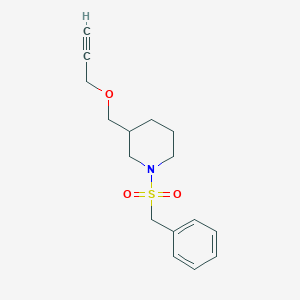

![4-fluoro-N-[3-(oxolan-2-ylmethylamino)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B2799724.png)

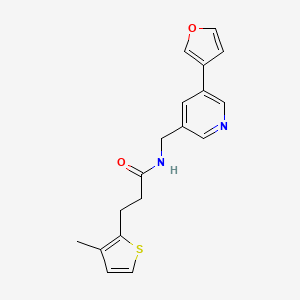

![2-[2-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-1H-pyrrol-1-yl]-4-methoxynicotinonitrile](/img/structure/B2799730.png)

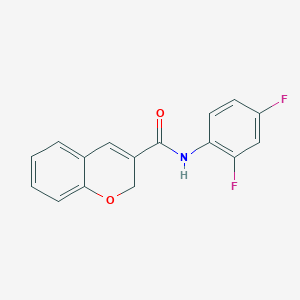

![6-phenyl-2-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2799731.png)

![1-benzyl-N-[(E)-dimethylaminomethylideneamino]piperidine-4-carboxamide](/img/structure/B2799732.png)

![2-(4-chlorophenyl)-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2799736.png)